molecular formula C9H4BrClIN B13486997 6-Bromo-1-chloro-4-iodoisoquinoline

6-Bromo-1-chloro-4-iodoisoquinoline

Cat. No.: B13486997
M. Wt: 368.39 g/mol
InChI Key: ZOSCPBKYCVXMNA-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-4-iodoisoquinoline is a heterocyclic organic compound with the molecular formula C9H4BrClIN It is a derivative of isoquinoline, featuring bromine, chlorine, and iodine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-chloro-4-iodoisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the sequential halogenation of isoquinoline, where bromine, chlorine, and iodine are introduced at specific positions on the aromatic ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of automated systems and advanced analytical techniques helps in optimizing the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloro-4-iodoisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-chloro-4-iodoisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-4-iodoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing biological pathways and therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-chloro-4-iodoisoquinoline is unique due to the presence of three different halogen atoms on the isoquinoline ring. This unique substitution pattern can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H4BrClIN

Molecular Weight

368.39 g/mol

IUPAC Name

6-bromo-1-chloro-4-iodoisoquinoline

InChI

InChI=1S/C9H4BrClIN/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H

InChI Key

ZOSCPBKYCVXMNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=C2Cl)I

Origin of Product

United States

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